3-methyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
3-methyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C21H19N3O2S and its molecular weight is 377.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.11979803 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Multi-step Synthesis: The compound is generally synthesized through a multi-step process starting with the formation of the quinazolinone core, followed by the introduction of the oxazole ring via a cyclization reaction. The final step involves attaching the thiomethyl group through a thioetherification reaction.
Reagents: Common reagents include methylating agents, thioethers, cyclization catalysts, and solvents such as dichloromethane and ethanol.
Industrial Production Methods:
Industrial synthesis may employ continuous flow reactors to optimize yield and reduce reaction times. Catalysts such as palladium on carbon (Pd/C) and base conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically converting thiomethyl to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the quinazolinone moiety, altering its chemical properties.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring of the oxazole moiety.
Common Reagents and Conditions:
Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA) are frequently used.
Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.
Major Products Formed:
Products of oxidation include sulfoxides and sulfones.
Reduction can yield different hydroxyl or amine derivatives.
Substitution reactions typically result in halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound serves as a ligand in catalytic cycles for organic transformations.
Chemical Synthesis: Its unique structure is utilized as a building block for more complex organic molecules.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzyme classes due to its quinazolinone core.
Antimicrobial Activity: Exhibits potential antimicrobial properties, making it a candidate for drug development.
Medicine:
Drug Design: Structurally similar compounds are explored for anti-inflammatory and anticancer activities.
Industry:
Material Science: Used in the synthesis of specialty polymers and materials with unique electronic properties.
Mechanism of Action
Molecular Targets: The compound interacts with specific enzyme active sites, inhibiting their function. It also binds to cellular receptors, modulating biological pathways.
Pathways Involved: Includes inhibition of metabolic pathways related to cell proliferation and survival, affecting cellular functions and leading to therapeutic effects.
Comparison with Similar Compounds
2-methyl-3-(4-phenyl-1,3-thiazol-2-yl)quinazolin-4(3H)-one
3-methyl-2-(2-methylphenyl)-quinazolin-4-one
4-methyl-2-(2-phenyl-1,3-oxazol-4-yl)quinazolin-4-one
5-methyl-3-(2-phenylquinazolin-4-yl)oxazole
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Properties
IUPAC Name |
3-methyl-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-13-8-4-5-9-15(13)19-22-18(14(2)26-19)12-27-21-23-17-11-7-6-10-16(17)20(25)24(21)3/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRUAHQVXVUGJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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